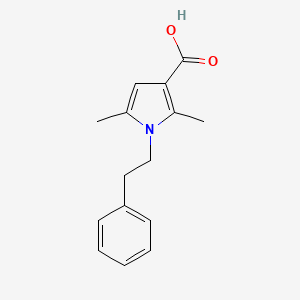
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine under acidic conditions . Another method includes the Clauson-Kaas reaction, which uses a 2,5-dimethylfuran and an amine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal–Knorr reactions using environmentally friendly catalysts such as onion extract, which promotes the reaction under mild conditions and yields high purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
科学的研究の応用
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable pyrrole ring structure.
作用機序
The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
2,5-Dimethyl-1-(2-phenylethyl)pyrrole: A structurally similar compound with slight variations in functional groups.
2,5-Dimethylfuran: Another heterocyclic compound with a furan ring instead of a pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .
特性
CAS番号 |
3807-62-3 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
InChIキー |
AZGUGZFXPVMKGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


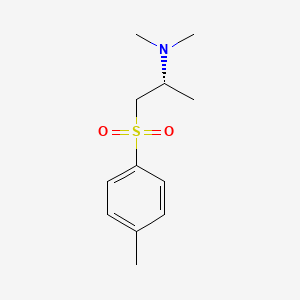


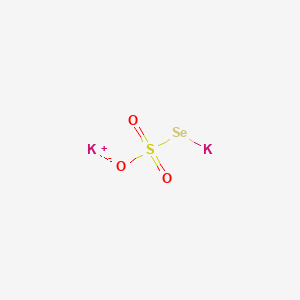
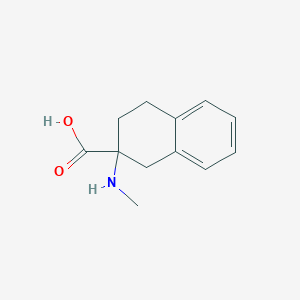
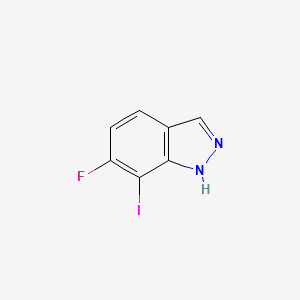

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
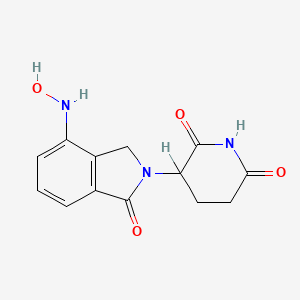

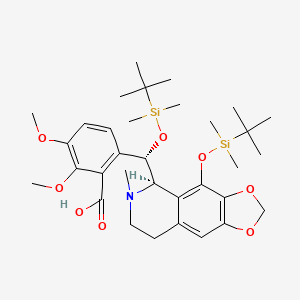

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
